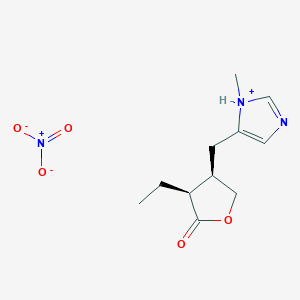

Pilocarpine nitrate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pilocarpine nitrate salt is a naturally occurring alkaloid derived from the Pilocarpus plants. It is a muscarinic acetylcholine agonist, which means it selectively works on muscarinic receptors. This compound is primarily used to treat dry mouth and various ophthalmic conditions, including elevated intraocular pressure and glaucoma .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pilocarpine nitrate salt is synthesized from pilocarpine, which is extracted from the leaves of Pilocarpus microphyllus. The extraction process involves moistening the sample with dilute sodium hydroxide to transform the alkaloid into its free-base form, followed by extraction using chloroform or a suitable organic solvent .

Industrial Production Methods

In industrial settings, pilocarpine is extracted from Pilocarpus jaborandi. The chemical synthesis of pilocarpine was first reported in 1933, but it was not commercially viable due to the long synthetic route focusing on isopilocarpine, which has significantly lower pharmacological activity compared to pilocarpine .

Análisis De Reacciones Químicas

Types of Reactions

Pilocarpine nitrate salt undergoes various chemical reactions, including:

Oxidation: Pilocarpine can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pilocarpine can lead to the formation of pilocarpic acid.

Aplicaciones Científicas De Investigación

Pilocarpine nitrate salt has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in various chemical analyses.

Biology: Pilocarpine is used to induce seizures in animal models to study epilepsy.

Medicine: It is used to treat dry mouth caused by Sjogren’s Syndrome or radiotherapy for head and neck cancer.

Industry: This compound is used in the formulation of eye drops and other pharmaceutical products.

Mecanismo De Acción

Pilocarpine nitrate salt acts as a muscarinic receptor agonist. It primarily targets the muscarinic M3 receptor, which is expressed in various endocrine and exocrine glands, including the gastric and salivary glands. It also affects smooth muscle cells in the pupillary sphincter and ciliary bodies, causing muscle contraction and resulting in pupil constriction (miosis). This action helps reduce intraocular pressure in glaucoma patients .

Comparación Con Compuestos Similares

Similar Compounds

Pilocarpine hydrochloride: Another salt form of pilocarpine used for similar medical applications.

Isopilocarpine: A less active isomer of pilocarpine.

Cevimeline: A muscarinic agonist used to treat dry mouth but with a different chemical structure.

Uniqueness

Pilocarpine nitrate salt is unique due to its specific action on muscarinic receptors and its effectiveness in treating both dry mouth and glaucoma. Its ability to induce miosis and reduce intraocular pressure makes it particularly valuable in ophthalmology .

Propiedades

Fórmula molecular |

C11H17N3O5 |

|---|---|

Peso molecular |

271.27 g/mol |

Nombre IUPAC |

(3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-1-ium-5-yl)methyl]oxolan-2-one;nitrate |

InChI |

InChI=1S/C11H16N2O2.NO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;/q;-1/p+1/t8-,10-;/m0./s1 |

Clave InChI |

FQTIRVOROACNDP-GNAZCLTHSA-O |

SMILES isomérico |

CC[C@H]1[C@H](COC1=O)CC2=CN=C[NH+]2C.[N+](=O)([O-])[O-] |

SMILES canónico |

CCC1C(COC1=O)CC2=CN=C[NH+]2C.[N+](=O)([O-])[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)

![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)

![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)

![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)

![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)

![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)